Cas no 445222-91-3 (MuRF1-IN-1)

MuRF1-IN-1 is a selective small-molecule inhibitor targeting Muscle RING Finger-1 (MuRF1), a key E3 ubiquitin ligase involved in muscle protein degradation pathways. This compound demonstrates high specificity in suppressing MuRF1 activity, making it a valuable tool for studying muscle atrophy and protein turnover mechanisms. Its well-characterized inhibitory profile enables precise modulation of ubiquitin-proteasome signaling in skeletal muscle. MuRF1-IN-1 exhibits favorable biochemical potency and cellular activity, supporting its use in mechanistic research on conditions such as cachexia, sarcopenia, and disuse atrophy. The compound's stability and selectivity make it suitable for in vitro and in vivo investigations of muscle-wasting disorders.
MuRF1-IN-1 structure
MuRF1-IN-1 structure
商品名:MuRF1-IN-1
CAS番号:445222-91-3
MF:C18H15N3O3
メガワット:321.330003976822
CID:4766512

MuRF1-IN-1 化学的及び物理的性質

名前と識別子

    • MuRF1-IN-1
    • Oprea1_487101
    • RSC004160
    • STK863604
    • ST071760
    • 1'-Methyl-2',5-dioxo-5,6,7,8-tetrahydro-2-aminospiro[4H-1-benzopyran-4,3'-indoline]-3-carbonitrile
    • 2'-amino-3'-cyano-1-methyl-1,3,5',6',7',8'-hexahydro-2,5'-dioxospiro[2H-indol-3,4'-(4'H)-chromene]
    • 2-amino-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexa-hydrospiro[chromene-4,3'-indole]-3-carbonitrile
    • 2-amino-1'-methyl-2',5-dioxo
    • インチ: 1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3
    • InChIKey: VXTHFLXWLSPJSP-UHFFFAOYSA-N
    • ほほえんだ: O1C(=C(C#N)C2(C(N(C)C3C=CC=CC2=3)=O)C2C(CCCC1=2)=O)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 0
  • 複雑さ: 757
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 96.4

MuRF1-IN-1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-129531-1mg
MuRF1-IN-1
445222-91-3 98.05%
1mg
¥761 2024-07-20
MedChemExpress
HY-129531-5mg
MuRF1-IN-1
445222-91-3 98.05%
5mg
¥1750 2024-07-20
eNovation Chemicals LLC
Y1219746-500mg
MURF1-IN-1
445222-91-3 98%
500mg
$765 2024-07-28
Ambeed
A1339038-100mg
2-Amino-1'-methyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile
445222-91-3 98%
100mg
$191.0 2025-02-20
Aaron
AR01NDBF-250mg
MuRF1-IN-1
445222-91-3 98%
250mg
$339.00 2025-02-12
eNovation Chemicals LLC
Y1219746-500mg
MURF1-IN-1
445222-91-3 98%
500mg
$765 2025-02-25
eNovation Chemicals LLC
Y1221568-500mg
2-Amino-1'-methyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile
445222-91-3 95%
500mg
$740 2024-06-03
MedChemExpress
HY-129531-100mg
MuRF1-IN-1
445222-91-3 98.05%
100mg
¥14400 2023-08-31
1PlusChem
1P01ND33-100mg
MuRF1-IN-1
445222-91-3 98%
100mg
$153.00 2024-05-02
Aaron
AR01NDBF-100mg
MuRF1-IN-1
445222-91-3 98%
100mg
$200.00 2025-02-12

MuRF1-IN-1 関連文献

Related Articles

MuRF1-IN-1に関する追加情報

Introduction to MuRF1-IN-1 (CAS No: 445222-91-3) and Its Significance in Modern Therapeutic Research

MuRF1-IN-1, a compound with the chemical identifier CAS No: 445222-91-3, represents a significant advancement in the field of therapeutic research, particularly in the domain of muscle wasting and protein homeostasis. This compound has garnered considerable attention due to its unique mechanism of action and its potential applications in treating various degenerative muscle diseases. The development and study of MuRF1-IN-1 are deeply rooted in the understanding of the molecular pathways that regulate muscle protein turnover, making it a promising candidate for further clinical investigation.

The name MuRF1-IN-1 itself provides insight into its biological target and mode of action. MuRF1 (Muscle Atrophy F-box) is a key regulator of muscle protein degradation, and inhibitors targeting this pathway have shown significant promise in preclinical studies for conditions such as sarcopenia, muscular dystrophy, and cachexia. MuRF1-IN-1 has been designed to specifically modulate the activity of MuRF1, thereby preventing excessive muscle protein breakdown and promoting muscle hypertrophy. This approach aligns with the growing body of research that emphasizes the importance of protein homeostasis in maintaining muscle health and function.

Recent advancements in the field have highlighted the critical role of MuRF1 in muscle atrophy. Studies have demonstrated that elevated levels of MuRF1 lead to increased proteolysis, resulting in muscle wasting. By inhibiting MuRF1, compounds like MuRF1-IN-1 can effectively counteract this process, offering a novel therapeutic strategy. The compound has been extensively studied in vitro and in vivo, with results indicating its ability to prevent muscle loss and even promote muscle gain in models of muscular atrophy.

The development of MuRF1-IN-1 has been influenced by several key findings from recent research. For instance, studies have shown that MuRF1 is upregulated in response to various stressors, including mechanical unloading, aging, and inflammation. These findings have underscored the potential of targeting MuRF1 as a means to mitigate muscle atrophy associated with these conditions. Additionally, research has identified specific residues within the MuRF1 protein that are crucial for its function, providing valuable insights for the design of potent and selective inhibitors like MuRF1-IN-1.

One of the most compelling aspects of MuRF1-IN-1 is its potential to address multiple aspects of muscle dysfunction simultaneously. By inhibiting MuRF1, the compound not only prevents excessive protein breakdown but also promotes anabolic processes such as protein synthesis. This dual-action approach has shown promise in preclinical models for conditions where both anabolic and catabolic pathways are dysregulated. Furthermore, studies have indicated that MuRF1-IN-1 can enhance muscle strength and endurance, making it a promising candidate for treating not only muscle wasting but also improving overall physical performance.

The pharmacokinetic properties of MuRF1-IN-1 have also been carefully evaluated to ensure its efficacy and safety. Preliminary studies have shown that the compound exhibits good oral bioavailability and a favorable half-life, suggesting that it could be administered orally with minimal dosing frequency. Additionally, preliminary toxicity studies have not revealed any significant adverse effects at relevant doses, further supporting its potential as a therapeutic agent.

The clinical potential of MuRF1-IN-1 is further underscored by ongoing clinical trials aimed at evaluating its efficacy and safety in humans. These trials are expected to provide valuable insights into the compound's therapeutic profile and may pave the way for its approval for treating various muscle-related disorders. The results from these trials will be crucial in determining whether MuRF1-IN-1 can translate its preclinical promise into tangible clinical benefits for patients suffering from muscle wasting and related conditions.

In conclusion, MuRF1-IN-1 (CAS No: 445222-91-3) represents a significant advancement in the treatment of muscle wasting disorders. Its ability to modulate MuRF1 activity offers a novel therapeutic strategy that has shown promise in preclinical studies. With ongoing clinical trials evaluating its efficacy and safety, MuRF1-IN-1 holds great potential for improving the lives of patients suffering from conditions such as sarcopenia, muscular dystrophy, and cachexia. As research continues to uncover new insights into the molecular mechanisms underlying muscle health and function, compounds like MuRF1-IN-1 are likely to play an increasingly important role in modern therapeutic approaches.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:445222-91-3)MuRF1-IN-1
A1029290
清らかである:99%/99%
はかる:250mg/100mg
価格 ($):291.0/172.0